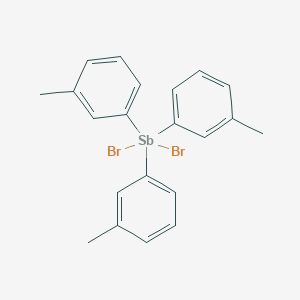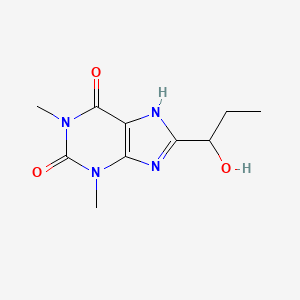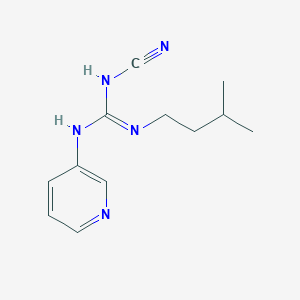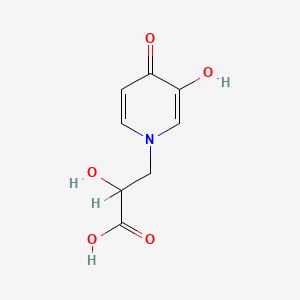![molecular formula C10H8F6N2S B14594069 methyl N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate CAS No. 61343-64-4](/img/structure/B14594069.png)
methyl N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N’-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate is a compound known for its unique chemical structure and properties. It features a trifluoromethyl-substituted phenyl group, which imparts significant stability and reactivity to the molecule. This compound is often utilized in various scientific research fields due to its distinctive characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N’-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves:
Reactants: 3,5-bis(trifluoromethyl)phenyl isothiocyanate and methylamine.
Solvent: A suitable solvent such as dichloromethane or toluene.
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of methyl N’-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N’-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl N’-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of advanced materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of methyl N’-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to form hydrogen bonds and stabilize transition states in chemical reactions. This property makes it an effective catalyst and reagent in various organic transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic chemistry.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: Studied for their antimicrobial properties.
Uniqueness
Methyl N’-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate stands out due to its unique combination of trifluoromethyl groups and carbamimidothioate moiety, which imparts distinct chemical reactivity and stability. This makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
61343-64-4 |
|---|---|
Molekularformel |
C10H8F6N2S |
Molekulargewicht |
302.24 g/mol |
IUPAC-Name |
methyl N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate |
InChI |
InChI=1S/C10H8F6N2S/c1-19-8(17)18-7-3-5(9(11,12)13)2-6(4-7)10(14,15)16/h2-4H,1H3,(H2,17,18) |
InChI-Schlüssel |
YLKKXZQYQQOWGT-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Benzylsulfanyl)methyl]-4-methoxyphenol](/img/structure/B14593987.png)




![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylsulfonyl)-](/img/structure/B14594024.png)

![N~1~-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine](/img/structure/B14594039.png)
![2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid](/img/structure/B14594047.png)
![1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid](/img/structure/B14594054.png)

![2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)-](/img/structure/B14594064.png)
![2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14594067.png)

